5-Amino-N-(4-(bis(5-amino-2-methylphenyl)methyl)phenyl)-2-methylbenzenesulfonamide

Description

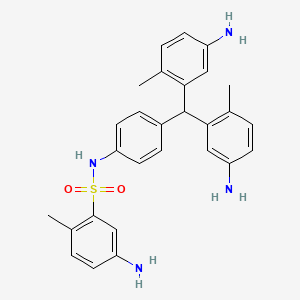

5-Amino-N-(4-(bis(5-amino-2-methylphenyl)methyl)phenyl)-2-methylbenzenesulfonamide (CAS: 1226500-00-0) is a structurally complex sulfonamide derivative with a molecular formula of C₂₈H₃₀N₄O₂S and a molecular weight of 486.63 g/mol . It features a central phenyl group substituted with a bis(5-amino-2-methylphenyl)methyl moiety, coupled to a 2-methylbenzenesulfonamide backbone. This compound is listed in pharmaceutical catalogs as a Pazopanib impurity (Catalogue No.: PA 43 0361008), indicating its relevance in the quality control of kinase inhibitor APIs . Its synthesis and characterization likely involve advanced techniques such as X-ray crystallography, as inferred from the widespread use of SHELX programs in small-molecule refinement .

Properties

IUPAC Name |

5-amino-N-[4-[bis(5-amino-2-methylphenyl)methyl]phenyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O2S/c1-17-4-9-21(29)14-25(17)28(26-15-22(30)10-5-18(26)2)20-7-12-24(13-8-20)32-35(33,34)27-16-23(31)11-6-19(27)3/h4-16,28,32H,29-31H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECRVNYELLCQDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)N)C)C4=C(C=CC(=C4)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-(4-(bis(5-amino-2-methylphenyl)methyl)phenyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of amino groups and the sulfonamide group. Common reagents used in these reactions include aromatic amines, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-(4-(bis(5-amino-2-methylphenyl)methyl)phenyl)-2-methylbenzenesulfonamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can modify the amino groups, potentially leading to different derivatives.

Substitution: The aromatic rings in the compound can undergo substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

5-Amino-N-(4-(bis(5-amino-2-methylphenyl)methyl)phenyl)-2-methylbenzenesulfonamide has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

Industry: It can be used in the production of dyes, pigments, and other materials requiring specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Amino-N-(4-(bis(5-amino-2-methylphenyl)methyl)phenyl)-2-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with these targets, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Key Observations:

Methoxy and difluoromethylsulfanyl groups () modulate electronic properties and lipophilicity, influencing membrane permeability .

Biological Activity :

- Unlike DF 203, a benzothiazole antitumor agent requiring CYP1A1-mediated activation , the target compound’s pharmacological role remains uncharacterized. Its status as a Pazopanib impurity suggests possible interactions with kinase targets .

Research Findings and Implications

- Structural Uniqueness: The bis(aminophenyl)methyl group distinguishes the target compound from simpler sulfonamides, suggesting niche applications in targeted drug design or as a synthetic intermediate .

- Metabolic Considerations: The CYP1A1-dependent metabolism of DF 203 raises questions about whether the target compound’s amino groups undergo similar enzymatic processing, warranting further study.

Biological Activity

5-Amino-N-(4-(bis(5-amino-2-methylphenyl)methyl)phenyl)-2-methylbenzenesulfonamide, with the CAS number 1226500-00-0, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, mechanisms of action, and its effects on various biological systems based on available literature.

- Molecular Formula : C28H30N4O2S

- Molecular Weight : 486.628 g/mol

- IUPAC Name : 5-amino-N-[4-[bis(5-amino-2-methylphenyl)methyl]phenyl]-2-methylbenzenesulfonamide

- SMILES Notation : Cc1ccc(N)cc1C(c2ccc(NS(=O)(=O)c3cc(N)ccc3C)cc2)c4cc(N)ccc4C

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, influencing pathways related to cancer, antimicrobial resistance, and antioxidant defense mechanisms.

Anticancer Activity

Research indicates that derivatives of sulfonamides, including this compound, exhibit significant anticancer properties. The following table summarizes findings from various studies regarding its efficacy against different cancer cell lines:

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| HeLa | <10 | Induction of apoptosis |

| MCF-7 | 11.20 - 93.46 | Cell cycle arrest |

| SKOV-3 | 7.87 - 70.53 | Inhibition of proliferation |

These results suggest that the compound may induce cytotoxic effects through apoptosis and cell cycle modulation, making it a candidate for further investigation in cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The minimum inhibitory concentrations (MICs) for selected bacteria are summarized below:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 1 - 4 | Effective against MRSA |

| Escherichia coli | 32 - >125 | Variable activity |

| Enterococcus spp. | 1 - 32 | Diverse activity |

The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent.

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, the compound exhibits antioxidant activity. Studies have demonstrated that it can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in cells.

Case Studies

A recent study published in Molecules explored the synthesis and biological evaluation of related sulfonamide derivatives, highlighting their potential as therapeutic agents against resistant strains of bacteria and cancer cells . Another investigation revealed that modifications to the sulfonamide structure could enhance both anticancer and antimicrobial activities, suggesting a promising avenue for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.